Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-4-13-7(8(10)11-5)3-6(12-13)9(14)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNHBJLUJHUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)OC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a pyrazine moiety, characterized by a chlorine substituent at the 4-position and a methyl group at the 6-position. The carboxylate functional group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | White to yellow solid |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer pathways, such as protein kinases. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
- Receptor Binding : It may also bind to receptors that are critical in inflammatory responses, suggesting anti-inflammatory properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that pyrazole compounds effectively inhibited the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing cytotoxicity against resistant cancer types .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is crucial for developing treatments for diseases characterized by chronic inflammation.
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties. Some studies indicate that related pyrazole compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Antitumor Efficacy Study : A recent investigation into the cytotoxic effects of this compound on breast cancer cells revealed significant apoptosis induction and cell cycle arrest. The study utilized flow cytometry and Western blot analysis to confirm these findings.
- Inflammation Model : In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In a series of assays against Gram-positive and Gram-negative bacteria, this compound exhibited notable inhibitory effects, providing a foundation for further exploration in antimicrobial drug development.
Comparison with Similar Compounds
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Key Differences :
- Ester Group : The ethyl ester (C₁₀H₁₀ClN₃O₂) increases molecular weight by 14 Da compared to the methyl ester (C₉H₈ClN₃O₂).
- Synthetic Utility : Ethyl esters are often intermediates in hydrolysis reactions to carboxylic acids, whereas methyl esters may require harsher conditions for deprotection .
Methyl 4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Key Differences :
- Position 6 Substituent: The ethyl group at position 6 (vs.
- Synthetic Pathways : Similar synthesis routes (e.g., esterification of pyrazolo-pyrazine carboxylic acids) but with variations in alkylation steps .
Ethyl 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Hydrochloride
Key Differences :
- Ring Saturation : The tetrahydro modification (saturated pyrazine ring) reduces aromaticity, increasing conformational flexibility.
Pyrazolo[1,5-a]pyrimidine Derivatives
Key Differences :
- Heterocycle Core : Pyrazolo[1,5-a]pyrimidine (two nitrogens in pyrimidine ring) vs. pyrazolo[1,5-a]pyrazine (two nitrogens in pyrazine ring).
- Electronic Properties : Pyrimidines have a more electron-deficient core, influencing reactivity and interactions with biological targets (e.g., kinase inhibition) .
Preparation Methods
General Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrazine derivatives, including methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, generally involves multi-step organic reactions characterized by:
- Construction of the pyrazolo[1,5-a]pyrazine core via cyclization reactions.
- Introduction of substituents (chlorine, methyl, ester) through selective functionalization.
- Use of palladium-catalyzed carbonylation and cross-dehydrogenative coupling reactions.
Palladium-Catalyzed Carbonylation Route
One established method for preparing methyl 4-chloro-substituted pyrazolo[1,5-a]pyrazine carboxylates is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines under elevated pressure of carbon monoxide. This method typically proceeds as follows:
- Starting Material: 4-chloropyrazolo[1,5-a]pyrazine derivatives.
- Catalyst: Palladium complexes (e.g., Pd(OAc)2).
- Conditions: Elevated CO pressure, suitable solvents, and temperature control.
- Outcome: Introduction of the carboxylate group at position 2 via carbonylation, forming this compound.
This approach is advantageous due to its regioselectivity and ability to incorporate the ester functionality directly onto the heterocyclic core. The intermediate nitrile derivatives formed during this process can be further converted into amidoximes and amidines, expanding the scope of functionalized derivatives.
Cross-Dehydrogenative Coupling (CDC) Strategy
A novel, catalyst-free, aerobic method has been developed for synthesizing pyrazolo[1,5-a]pyridine and related heterocycles, which can be adapted for pyrazolo[1,5-a]pyrazine systems. This method involves:
- Reactants: N-amino-2-iminopyridines (or analogous amino-iminopyrazines) and β-ketoesters or β-diketones.
- Promoters: Acetic acid and molecular oxygen (O2).
- Mechanism: Acetic acid-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling followed by dehydrative cyclization.
- Reaction Conditions: Typically refluxing ethanol or other solvents at elevated temperatures (e.g., 130 °C) under an air or oxygen atmosphere.
- Advantages: Catalyst-free, high atom economy, and environmentally friendly due to the use of molecular oxygen as oxidant.
This CDC method efficiently generates the fused heterocyclic core with the ester substituent, and by selecting appropriate starting materials, the chlorine and methyl substituents can be introduced or retained.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields from a representative CDC synthesis of related pyrazolo[1,5-a]pyridine derivatives, which inform the preparation of this compound analogs:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Target Compound |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
- Increasing acetic acid equivalents improves the yield significantly.
- Oxygen atmosphere greatly enhances the reaction efficiency.
- Argon atmosphere results in poor conversion, highlighting the role of oxygen as oxidant.
Additional Synthetic Notes and Considerations
- Substituent Introduction: Chlorine substitution at position 4 can be introduced via halogenation of the pyrazolo[1,5-a]pyrazine intermediate or by using chlorinated starting materials.
- Methyl Group Incorporation: The methyl substituent at position 6 is typically introduced through methylated precursors or alkylation steps prior to ring closure.
- Purification: The final compound is often purified by recrystallization or chromatography to achieve high purity (~95% or greater).
- Scale-Up Potential: The palladium-catalyzed carbonylation method is amenable to scale-up due to its catalytic nature and direct functionalization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Carbonylation | Pd catalyst, CO gas, 4-chloropyrazolo[1,5-a]pyrazine, elevated pressure | High regioselectivity, direct ester formation | Requires pressurized CO, expensive catalyst |
| Cross-Dehydrogenative Coupling (CDC) | N-amino-2-iminopyrazine, β-ketoester, acetic acid, O2, reflux ethanol | Catalyst-free, green oxidant, high yield | Requires optimization for substituent control |
| Halogenation of Pyrazolo[1,5-a]pyrazine | Chlorination reagents (e.g., N-chlorosuccinimide) | Direct chlorine introduction | Possible over-halogenation, side reactions |
Concluding Remarks
The preparation of this compound leverages advanced synthetic methodologies, notably palladium-catalyzed carbonylation and innovative cross-dehydrogenative coupling reactions. These methods offer efficient routes to construct the complex heterocyclic framework with precise functionalization. The choice of method depends on available starting materials, desired scale, and environmental considerations. Ongoing research continues to refine these synthetic strategies to improve yields, selectivity, and sustainability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a pyrazolo[1,5-a]pyrazine precursor. Introduce the methyl ester group via palladium-catalyzed carbonylation under CO pressure (30–50 psi) in methanol, using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand .
- Step 2 : Chlorination at the 4-position using POCl₃ or N-chlorosuccinimide (NCS) in DMF at 80°C for 6–8 hours .
- Step 3 : Methylation at the 6-position via nucleophilic substitution with methyl iodide in the presence of K₂CO₃ in DMF .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol/water (4:1).
Q. How should researchers characterize the structure and purity of this compound?
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.85 (s, 1H, pyrazine-H) .
- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 241.05 .
- X-ray Crystallography : Use SHELXL for refinement; compare bond lengths (e.g., C-Cl: 1.73 Å) and angles with DFT-optimized structures .
- Purity Assessment :
- HPLC retention time: 8.2 min (C18 column, 70% MeOH) .
- Elemental analysis: C% 49.71, H% 4.17, N% 17.37 (theoretical) .
Q. What solvents and conditions are optimal for its solubility and stability?
- Solubility :
- High solubility in DMSO (>50 mg/mL), moderate in MeOH (~10 mg/mL), poor in H₂O (<0.1 mg/mL) .
- Stability :
- Stable at −20°C for >1 year. Avoid prolonged exposure to light or humidity (hydrolysis of ester group observed at pH <2 or >10) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and biological interactions?
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., C-4 as electrophilic center) .
- HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .
- Docking Studies :
- Use AutoDock Vina to model interactions with kinase targets (e.g., VEGFR2). Predicted binding affinity (ΔG = −8.2 kcal/mol) aligns with pyrazolo-pyrazine inhibitors .
Q. What strategies resolve contradictions in reaction outcomes during derivative synthesis (e.g., unexpected regioselectivity)?
- Case Study :
- Issue : Competing chlorination at C-4 vs. C-6 positions.
- Solution : Use directing groups (e.g., nitro at C-3) to control regioselectivity .
- Analytical Tools :
- LC-MS/MS to identify byproducts (e.g., di-chlorinated isomers).
- Kinetic studies (UV-Vis monitoring) to optimize reaction time .
Q. How to design bioactivity assays targeting specific enzymes or receptors?
- Enzyme Inhibition :
- Protocol : Incubate compound (0.1–100 µM) with MMP-9 enzyme in Tris buffer (pH 7.4). Measure fluorescence quenching of FITC-labeled collagen .
- Expected IC₅₀ : ~5 µM (based on pyrazolo-pyrazine analogs) .
- Cytotoxicity Testing :
- Use HEPG2 liver carcinoma cells. Treat with 1–50 µM compound for 48 hours; assess viability via MTT assay. Compare with positive control (doxorubicin, IC₅₀ = 0.5 µM) .
Key Recommendations for Researchers
- Synthesis : Prioritize palladium-catalyzed routes for scalability .
- Characterization : Combine NMR, MS, and XRD for unambiguous confirmation .
- Bioactivity : Focus on kinase and protease targets due to structural precedence .
For further reading, consult peer-reviewed protocols in Journal of Medicinal Chemistry and Organic Letters. Avoid non-academic sources like ChemBK .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
